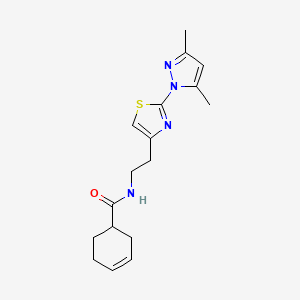
N-(2-(2-(3,5-dimetil-1H-pirazol-1-il)tiazol-4-il)etil)ciclohex-3-encarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C17H22N4OS and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that compounds with thiazole and pyrazole moieties often exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the pyrazole ring may further enhance this activity, making N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been suggested through in vitro studies. Similar compounds containing thiazole and pyrazole have demonstrated the ability to inhibit inflammatory mediators, such as cytokines and prostaglandins. This suggests that N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide may possess similar properties .
Anticancer Activity
Anticancer properties are another significant application area for this compound. Research has shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies on related compounds have indicated promising results against various cancer cell lines, including breast and lung cancers. Further empirical studies are necessary to establish the specific efficacy of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide in this context .
Synthetic Pathways
The synthesis of N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide can be approached through various methods involving standard organic reactions such as:
- Condensation Reactions : Combining thiazole derivatives with pyrazole under acidic or basic conditions.
- Cyclization Techniques : Utilizing cyclohexene derivatives to form the final product through cyclization reactions.
Detailed synthetic protocols can be found in specialized literature focusing on heterocyclic chemistry .
Case Study 1: Antimicrobial Testing
A study was conducted to evaluate the antimicrobial efficacy of structurally similar thiazole-pyrazole compounds against E. coli and Pseudomonas aeruginosa. The results indicated that modifications in the side chains significantly influenced antibacterial activity, suggesting that N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)cyclohex-3-enecarboxamide could be optimized for enhanced effects .
Case Study 2: Anti-inflammatory Mechanisms
In silico molecular docking studies were performed to predict the binding affinity of this compound with key inflammatory pathways. The results indicated potential interactions with targets involved in the inflammatory response, warranting further experimental validation .
Mecanismo De Acción
Target of action
For example, some pyrazoles have anti-tubercular activity against the Mycobacterium tuberculosis strain .
Mode of action
Many pyrazoles and thiazoles work by interacting with biological targets and disrupting their normal function .
Biochemical pathways
Compounds containing pyrazole and thiazole moieties can affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Many pyrazoles and thiazoles are known to be well-absorbed and distributed in the body .
Result of action
Many pyrazoles and thiazoles have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action environment
Like all drugs, the action of this compound could potentially be influenced by factors such as ph, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-10-13(2)21(20-12)17-19-15(11-23-17)8-9-18-16(22)14-6-4-3-5-7-14/h3-4,10-11,14H,5-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRYNBMHUYHAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3CCC=CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













